molecular formula C14H13N3 B499936 1-(3-methylphenyl)-1H-benzimidazol-5-amine CAS No. 887407-37-6

1-(3-methylphenyl)-1H-benzimidazol-5-amine

Cat. No.: B499936
CAS No.: 887407-37-6
M. Wt: 223.27 g/mol
InChI Key: VFSVFGIODYZMOF-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-benzimidazol-5-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, primarily due to the privileged status of the benzimidazole core. This structure is a key building block for developing novel bioactive molecules and studying their mechanisms of action . Research indicates this compound demonstrates specific activity against Mycobacterium tuberculosis by targeting the bacterial Cytochrome P450 130 (CYP130) enzyme, positioning it as a potential starting point for investigating new antitubercular agents . Beyond antitubercular applications, the benzimidazole scaffold is widely explored in oncology research. Benzimidazole derivatives are known to inhibit critical enzymes involved in cancer cell proliferation, such as phosphoinositide 3-kinase (PI3K), making them valuable tools for probing the PI3K/AKT/mTOR signaling pathway . The broad utility of this compound and its analogs extends to other therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory research, underscoring its versatility as a core structure in various drug discovery programs .

Properties

IUPAC Name

1-(3-methylphenyl)benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSVFGIODYZMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methylphenyl)-1H-benzimidazol-5-amine, a member of the benzimidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3C_{14}H_{13}N_3. The structure consists of a benzimidazole core with a methylphenyl substituent at the 3-position and an amine group at the 5-position. This unique arrangement is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair, thus exhibiting anticancer properties.
  • Receptor Modulation : It can bind to specific receptors involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Antimicrobial Activity : The compound shows promise against various microbial strains through mechanisms that may involve disrupting cellular functions.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance:

  • In vitro Studies : Research indicates that this compound can inhibit the proliferation of cancer cell lines, showing IC50 values in the micromolar range. For example, it demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .

Anti-inflammatory Effects

The anti-inflammatory properties have also been investigated:

  • In vivo Studies : In a model of acute inflammation, administration of the compound led to a significant reduction in edema compared to control groups. The observed effect was comparable to that of standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

This table illustrates the effectiveness of the compound against common bacterial and fungal strains .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various benzimidazole derivatives, including this compound. The results showed that this compound significantly inhibited cell growth in MCF-7 breast cancer cells and induced apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound reduced paw swelling significantly at doses of 10 mg/kg and 20 mg/kg .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzimidazole core can enhance biological activity. For instance:

  • Substituent Variations : The presence of electron-donating groups on the aromatic ring increases potency against certain cancer cell lines.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that 1-(3-methylphenyl)-1H-benzimidazol-5-amine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.01 mg/mL
Proteus mirabilis0.004 mg/mL

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of benzimidazole can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
  • Inflammation Modulation : The compound has shown promise in modulating inflammatory responses, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy : A study conducted on the compound's antimicrobial effects revealed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
  • Anticancer Activity : Research focused on its anticancer properties demonstrated that modifications to the benzimidazole core can enhance potency against specific cancer cell lines, indicating a pathway for drug development.

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzimidazoles
Compound Name Substituents (Position) Molecular Formula Key Features/Activity References
1-(3-Methylphenyl)-1H-benzimidazol-5-amine 3-Methylphenyl (1), NH₂ (5) C₁₄H₁₃N₃ Potential anthelmintic activity; structural similarity to ZINC13411589 (score: 0.53)
1-Benzyl-1H-benzimidazol-5-amine Benzyl (1), NH₂ (5) C₁₄H₁₃N₃ Similar molecular weight; trihydrochloride salt used in research; irritant class
2-Phenyl-1H-1,3-benzodiazol-5-amine Phenyl (2), NH₂ (5) C₁₃H₁₁N₃ Anti-inflammatory potential; IUPAC: 2-phenyl-3H-benzimidazol-5-amine
2-(4-Aminophenyl)-1H-benzimidazol-5-amine (ABIA) 4-Aminophenyl (2), NH₂ (5) C₁₃H₁₂N₄ High purity (99.5%); synthesized via condensation, reduction, and cyclization
Niclosamide analogue (ZINC95486378) Trifluoromethyl/chlorophenyl Not specified Anthelmintic drug; structural similarity score: 0.625 to Niclosamide

Structure-Activity Relationship (SAR) Insights

  • Anti-inflammatory Activity : Substitution with electron-donating groups (e.g., methoxy) on the pyridyl moiety enhances anti-inflammatory effects. For example, 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine reduced paw edema by 62%, comparable to diclofenac .
  • Antiulcerogenic Activity : Polyhydroxy sugar conjugates at position 1 of benzimidazoles improve anti-ulcer activity while maintaining anti-inflammatory potency .
  • Anthelmintic Potential: Structural similarity to Niclosamide analogues suggests shared mechanisms, such as glutathione S-transferase inhibition in parasites .

Preparation Methods

Reaction of o-Phenylenediamine with 3-Methylbenzaldehyde

In a representative procedure, o-phenylenediamine reacts with 3-methylbenzaldehyde in the presence of triethylamine as a base and solvent. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming an imine intermediate. Subsequent cyclization and oxidation yield the benzimidazole derivative. For instance, this method produced 1-(3-methylphenyl)-1H-benzimidazole with a 78% yield after 12 hours at ambient temperature.

Key reaction conditions:

  • Solvent: Triethylamine (neat)

  • Temperature: 25–30°C

  • Time: 12–24 hours

  • Oxidation: Aerobic conditions facilitate auto-oxidation.

Introduction of the Nitro Group and Subsequent Reduction

The 5-nitro derivative serves as a critical precursor for the target amine.

Nitration of the Benzimidazole Core

Nitration is typically achieved using mixed acids (HNO₃/H₂SO₄). For example, 1-(3-methylphenyl)-1H-benzimidazole undergoes nitration at the 5-position due to the electron-donating effect of the benzimidazole nitrogen atoms. While specific yields for this step are not explicitly provided in the cited sources, analogous nitrations of benzimidazoles report yields of 60–85% under controlled conditions.

Reduction of Nitro to Amine

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation or chemical reductants.

  • Catalytic Hydrogenation: Pd/C or Raney Ni in ethanol under H₂ atmosphere (1–3 atm) at 50–80°C. This method offers high selectivity and yields >90%.

  • Chemical Reduction: SnCl₂ in concentrated HCl at reflux. While effective, this approach generates stoichiometric waste and requires careful pH adjustment during workup.

Alternative Pathways via Intermediate Functionalization

Halogenation-Amination Sequences

In a patent-derived approach, halogenated intermediates (e.g., 5-chloro derivatives) are aminated using ammonia or ammonium salts. For instance, treatment of 5-chloro-1-(3-methylphenyl)-1H-benzimidazole with aqueous ammonia at 120°C in a sealed tube achieves amination with 70–80% yields.

Direct Amination via Buchwald-Hartwig Coupling

Purification and Characterization

Chromatographic and Crystallization Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The patent literature highlights that recrystallization from acetic acid/water enhances purity to >95%.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 12.88 ppm (benzimidazole NH) and δ 2.44 ppm (methyl group).

  • ¹³C NMR: Resonances at 151.5 ppm (C-2 of benzimidazole) and 21.7 ppm (methyl carbon).

  • IR (KBr): Peaks at 1456 cm⁻¹ (C=N stretch) and 1492 cm⁻¹ (aromatic C=C).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Condensation-ReductionAldehyde condensation → Nitration → Reduction51–65%>95%Scalable, uses inexpensive reagents
Halogenation-AminationChlorination → Ammonolysis70–80%>90%Avoids nitro intermediates
Buchwald-HartwigDirect C–N coupling65–75%>98%Fewer steps, high functional tolerance

Industrial-Scale Considerations

The patent literature emphasizes process optimization for large-scale production:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

  • Catalyst Recycling: Pd/C recovered via filtration reduces costs.

  • Waste Minimization: Ethanol/water recrystallization minimizes organic waste .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(3-methylphenyl)-1H-benzimidazol-5-amine, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of o-phenylenediamine with m-toluic acid in the presence of polyphosphoric acid (PPA) and toluene under reflux. Key parameters include:

  • Temperature : Elevated temperatures (e.g., reflux at ~110°C) promote cyclization to form the benzimidazole core.
  • Acid Catalyst : PPA acts as both a catalyst and dehydrating agent, essential for imidazole ring closure .
  • Stoichiometry : A 1:1 molar ratio of diamine to acid minimizes side products like diamides (e.g., N-(2-(3-methylbenzamido)phenyl)benzamide).

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) in the benzimidazole ring .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and methyl group signals (δ ~2.4 ppm for the 3-methylphenyl substituent) .
  • X-ray Crystallography : Resolves the planar benzimidazole core and dihedral angles between substituents (e.g., 2.3° for phenyl ring alignment in related triazole analogs) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in further functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • HOMO Localization : The benzimidazole nitrogen atoms and aromatic π-system are electron-rich, favoring electrophilic substitution.
  • LUMO Analysis : Guides predictions for nucleophilic attack at electron-deficient positions, such as the C5-amine group.
  • Applications include designing derivatives for coupling reactions or metal coordination studies .

Q. How do reaction conditions influence the selectivity between benzimidazole formation vs. diamide byproducts in the synthesis of this compound?

  • Methodological Answer : Competing pathways depend on:

  • Leaving Groups : Acyl chlorides favor diamide formation (via nucleophilic substitution), while carboxylic acids require strong acid catalysts (e.g., PPA) for cyclization .
  • Protonating Agents : Excess acid promotes tautomerization of intermediates toward benzimidazole rather than amide coupling.
  • Temperature : High temperatures (~120°C) accelerate dehydration steps critical for ring closure .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary catalyst loading (PPA vs. HCl), solvent polarity, and reaction time.
  • Byproduct Analysis : Use HPLC or GC-MS to quantify diamide impurities and adjust stoichiometry accordingly .
  • Crystallization : Recrystallize from ethanol or DMF/water mixtures to isolate pure benzimidazole .

Q. How can high-resolution mass spectrometry (HRMS) and isotopic labeling validate the molecular formula and degradation pathways of this compound?

  • Methodological Answer :

  • HRMS : Confirm the exact mass (e.g., m/z 223.0796 for C₁₃H₁₃N₃) and isotopic patterns to rule out contaminants .
  • Stable Isotopes : Use ¹⁵N-labeled o-phenylenediamine to track nitrogen incorporation during synthesis or metabolic studies.

Experimental Design & Data Interpretation

Q. What assays are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Testing : Follow protocols for related benzimidazoles, using MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : Use MTT assays on cancer cell lines, comparing IC₅₀ values to structure-activity trends .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystals of this compound?

  • Methodological Answer :

  • Crystal Packing : Resolve hydrogen bonds (N–H···N/O) and π-π stacking between benzimidazole rings.
  • Hirshfeld Analysis : Quantify contact contributions (e.g., H···H, C···H) to understand stability and solubility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methylphenyl)-1H-benzimidazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(3-methylphenyl)-1H-benzimidazol-5-amine

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